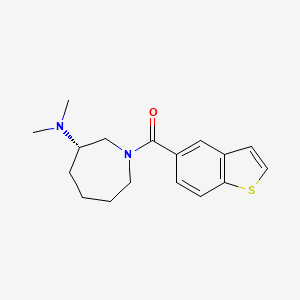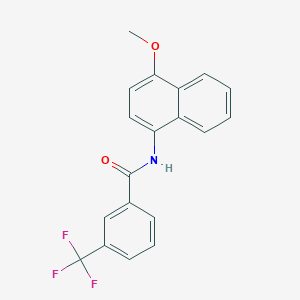
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide
Descripción general
Descripción
The interest in studying compounds like 4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide stems from their potential applications in various fields such as medicinal chemistry, where they are often evaluated for their biological activities. The structural features of these compounds, including chloro, nitro, and amide functional groups, contribute to their unique chemical behaviors and interactions.
Synthesis Analysis
The synthesis of similar compounds involves multi-step organic reactions, including acylation, nitration, and amide formation. For example, Thakral et al. (2020) described the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, highlighting the importance of structural modifications to achieve desired biological activities (Thakral, Narang, Kumar, & Singh, 2020).
Molecular Structure Analysis
The molecular structure of these compounds can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. He et al. (2014) analyzed the crystal structure of a similar compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, using X-ray diffraction, demonstrating how molecular geometry influences compound properties (He, Yang, Hou, Teng, & Wang, 2014).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the presence of functional groups. For instance, Kumar et al. (2014) investigated the chemical behavior of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, focusing on hyperpolarizability and charge transfer within the molecule, which are critical for understanding the compound's reactivity (Kumar, Panicker, Fun, Mary, Harikumar, Chandraju, Quah, & Ooi, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are essential for the practical use of these compounds. The synthesis and characterization processes provide valuable information on these aspects, as seen in the work of Thakral et al. (2020), where physical and spectral means were used to confirm compound synthesis (Thakral et al., 2020).
Aplicaciones Científicas De Investigación
Antidiabetic Agent Research
A study by Thakral et al. (2020) explored the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. These compounds, particularly compound 5o, showed significant in vitro antidiabetic activity against α-glucosidase. The study highlighted the inhibitory potential of these compounds and their stability in binding sites of target proteins, suggesting their potential as antidiabetic agents (Thakral et al., 2020).
Structural and Chemical Analysis
Shtamburg et al. (2012) investigated the properties and structure of N-chloro-N-methoxy-4-nitrobenzamide, revealing insights into its molecular structure through XRD studies. This research provides a foundational understanding of the chemical and physical properties of related compounds (Shtamburg et al., 2012).
Crystal Engineering
Research by Saha et al. (2005) in crystal engineering involving hydrogen and halogen bonds included studies on complexes similar to 4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide. Their work contributes to the understanding of molecular interactions and crystal design, which can be crucial in developing new materials and drugs (Saha et al., 2005).
Application in Treating Human African Trypanosomiasis
Hwang et al. (2010) discovered that a series of halo-nitrobenzamide, closely related to 4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide, had significant activity against Trypanosoma brucei brucei, a parasite causing human African trypanosomiasis. This highlights the potential of such compounds in developing treatments for this disease (Hwang et al., 2010).
Material Science Applications
Mehdipour‐Ataei and Hatami (2007) researched aromatic poly(sulfone sulfide amide imide)s using compounds including 4-nitrobenzamide derivatives. Their work contributes to the development of new materials with desirable properties like thermal stability and solubility, indicating potential applications in various high-performance materials (Mehdipour‐Ataei & Hatami, 2007).
Antibacterial Activity
Saeed et al. (2010) synthesized and characterized metal complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. Their study found that these complexes showed greater antibacterial efficacy than certain thiourea derivative ligands, suggesting potential applications in developing new antibacterial agents (Saeed et al., 2010).
Propiedades
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-11(15)12(7-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUFELZUXPXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)
![N-{3-[(dimethylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-2-furamide](/img/structure/B5587974.png)

![1,9-dimethyl-4-(phenylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5587990.png)
![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)
![ethyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5587997.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B5588003.png)

![N-{(3R*,4R*)-3-hydroxy-1-[3-(methylthio)propyl]piperidin-4-yl}isonicotinamide](/img/structure/B5588016.png)
![methyl N-cyano-N-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5588025.png)

![2-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5588036.png)
![2-({5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B5588044.png)